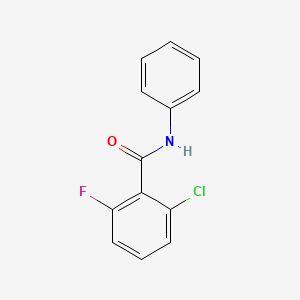
1,4-bis(3-methyl-2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(3-methyl-2-furoyl)piperazine, also known as BMFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of piperazine, a heterocyclic organic compound commonly used in the pharmaceutical industry. BMFP has been synthesized and studied for its potential use as a drug delivery system, as well as its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1,4-bis(3-methyl-2-furoyl)piperazine involves the formation of stable complexes with drugs or genetic material. These complexes can then be targeted to specific cells or tissues, allowing for more effective drug delivery or gene therapy. 1,4-bis(3-methyl-2-furoyl)piperazine has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1,4-bis(3-methyl-2-furoyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,4-bis(3-methyl-2-furoyl)piperazine can inhibit the growth of cancer cells and bacteria. 1,4-bis(3-methyl-2-furoyl)piperazine has also been shown to have anti-inflammatory effects and can protect against oxidative stress. In vivo studies have demonstrated that 1,4-bis(3-methyl-2-furoyl)piperazine can effectively deliver drugs to specific tissues and cells, leading to improved therapeutic outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,4-bis(3-methyl-2-furoyl)piperazine as a drug delivery system has several advantages, including improved drug efficacy, reduced toxicity, and targeted drug delivery. 1,4-bis(3-methyl-2-furoyl)piperazine is also relatively easy to synthesize and can be modified to optimize drug delivery. However, the use of 1,4-bis(3-methyl-2-furoyl)piperazine as a drug delivery system also has limitations, including the potential for immunogenicity and the need for further optimization to improve drug delivery efficiency.
Zukünftige Richtungen
There are several potential future directions for the study of 1,4-bis(3-methyl-2-furoyl)piperazine. One area of research is the optimization of 1,4-bis(3-methyl-2-furoyl)piperazine as a drug delivery system, including the development of new 1,4-bis(3-methyl-2-furoyl)piperazine derivatives with improved drug delivery efficiency. Another area of research is the use of 1,4-bis(3-methyl-2-furoyl)piperazine in gene therapy, including the development of 1,4-bis(3-methyl-2-furoyl)piperazine-based gene delivery systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1,4-bis(3-methyl-2-furoyl)piperazine, including its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 1,4-bis(3-methyl-2-furoyl)piperazine involves the reaction of 1,4-diaminopiperazine with 3-methyl-2-furoyl chloride. This reaction results in the formation of 1,4-bis(3-methyl-2-furoyl)piperazine, which can be purified through recrystallization or chromatography. The synthesis of 1,4-bis(3-methyl-2-furoyl)piperazine has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis.
Wissenschaftliche Forschungsanwendungen
1,4-bis(3-methyl-2-furoyl)piperazine has been studied extensively for its potential applications in drug delivery systems. Due to its unique structure, 1,4-bis(3-methyl-2-furoyl)piperazine can form stable complexes with various drugs, allowing for targeted drug delivery to specific tissues or cells. 1,4-bis(3-methyl-2-furoyl)piperazine has been used as a carrier for anti-cancer drugs, antibiotics, and anti-inflammatory agents. 1,4-bis(3-methyl-2-furoyl)piperazine has also been studied for its potential use in gene therapy, as it can effectively deliver genetic material to cells.
Eigenschaften
IUPAC Name |
[4-(3-methylfuran-2-carbonyl)piperazin-1-yl]-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-3-9-21-13(11)15(19)17-5-7-18(8-6-17)16(20)14-12(2)4-10-22-14/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBHPALDMDLZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(3-Methyl-furan-2-carbonyl)-piperazin-1-yl]-(3-methyl-furan-2-yl)-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
![4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)


![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)

![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)

![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)

![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)
